

Urechistachykinin I: A Tachykinin-Related Peptide from the Marine Worm *Urechis unicinctus*

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Compound of Interest

Compound Name: *Urechistachykinin I*

Cat. No.: B1682067

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin I (Uru-TK I) is a neuropeptide isolated from the ventral nerve cords of the marine echiuroid worm, *Urechis unicinctus*.^{[1][2]} As a member of the tachykinin-related peptide family, it shares structural and functional similarities with vertebrate and insect tachykinins, a diverse group of peptides involved in a wide array of physiological processes. This technical guide provides a comprehensive overview of the current knowledge on **Urechistachykinin I**, including its biochemical properties, physiological functions, and the underlying signaling mechanisms. The information is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

Biochemical Properties of Urechistachykinin I

Urechistachykinin I is a decapeptide with the amino acid sequence Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH₂. It was first isolated and characterized along with a related peptide, **Urechistachykinin II**.^[1] The precursor protein for Urechistachykinins has been identified and is unique in that it encodes seven structurally related peptides, a feature not observed in mammalian tachykinin precursors which typically encode only one or two.

Physiological Functions and Biological Activities

Urechistachykinin I exhibits a range of biological activities, primarily related to muscle contraction and antimicrobial effects.

Myotropic Activity

Urechistachykinin I has been shown to have a contractile action on the inner circular body-wall muscle of its native organism, *Urechis unicinctus*.^[1] Additionally, it potentiates spontaneous rhythmic contractions of the cockroach hindgut, indicating its cross-reactivity with insect tachykinin receptors.^{[1][2]}

Quantitative Data on Myotropic Activity

While the myotropic effects of **Urechistachykinin I** are well-documented, specific quantitative data such as EC₅₀ values for muscle contraction in native tissues or cockroach hindgut are not readily available in the current literature. One study on related tachykinin-like peptides in cockroaches reported a half-maximal response for foregut contraction at a concentration of 5×10^{-9} mol/l, which may provide an approximate indication of the potency of such peptides.

Antimicrobial Activity

Recent studies have revealed that **Urechistachykinin I** possesses antimicrobial properties against various microorganisms. This activity is attributed to its ability to disrupt microbial cell membranes.

Quantitative Data on Antimicrobial Activity

Detailed quantitative data on the Minimum Inhibitory Concentration (MIC) of **Urechistachykinin I** against a broad spectrum of bacterial and fungal strains are currently limited in the published literature. Further research is required to establish a comprehensive antimicrobial profile.

The Urechistachykinin Receptor and Signaling Pathway

Urechistachykinin I exerts its effects through a specific G-protein coupled receptor (GPCR) designated as the Urechistachykinin receptor (UTKR).

Receptor Activation and Signaling Cascade

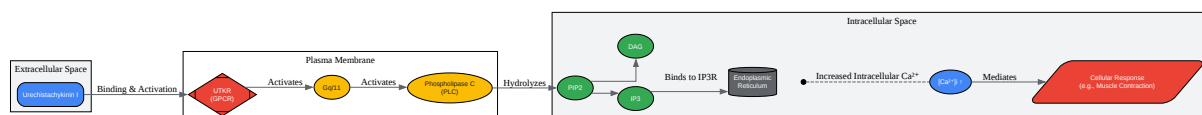
Functional expression of UTKR in *Xenopus* oocytes has demonstrated that its activation by **Urechistachykinin I** initiates a calcium-dependent signal transduction pathway. The binding of Uru-TK I to UTKR is believed to activate a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The elevated intracellular calcium concentration is a key second messenger that mediates the downstream cellular responses.

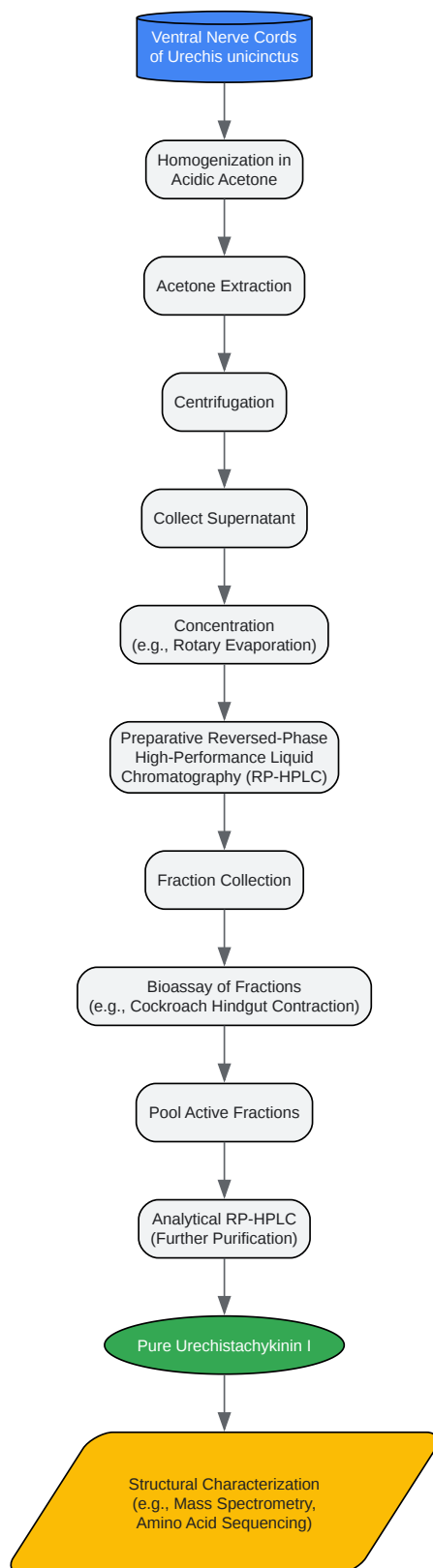
Quantitative Data on Receptor Activation

Ligand	Receptor	Assay System	EC ₅₀ (nM)
Urechistachykinin I	UTKR	<i>Xenopus</i> oocytes	~1

Note: This EC₅₀ value represents the concentration of **Urechistachykinin I** required to elicit a half-maximal response in UTKR-expressing *Xenopus* oocytes.

Signaling Pathway Diagram





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References

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